molecular formula C8H16ClNO B11911622 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride

Cat. No.: B11911622
M. Wt: 177.67 g/mol
InChI Key: PKAOFWFXPDRKIW-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a methyl group and an ethanone moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride typically involves the reaction of 1-methylpiperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also bind to receptor sites, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)ethanone hydrochloride
  • 1-(4-Amino-4-methylpiperidin-1-yl)ethanone hydrochloride
  • 1-(1-Methylpiperidin-4-yl)ethan-1-amine

Comparison: 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)ethanone;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H

InChI Key

PKAOFWFXPDRKIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCN(CC1)C.Cl

Origin of Product

United States

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